molecular formula C16H25FN2OSi B1370856 1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- CAS No. 651744-22-8

1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-

Cat. No.: B1370856
CAS No.: 651744-22-8
M. Wt: 308.47 g/mol
InChI Key: XSUGYHMHOALEIS-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core with a hydroxyl group at the 5-position, a fluorine atom at the 4-position, and a tris(1-methylethyl)silyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- typically involves multiple steps. One common method includes the initial formation of the pyrrolo-pyridine core, followed by the introduction of the hydroxyl and fluorine groups. The tris(1-methylethyl)silyl group is then added through a silylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-B]pyridin-5-OL: Lacks the fluorine and tris(1-methylethyl)silyl groups.

    4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL: Lacks the tris(1-methylethyl)silyl group.

    1-(Triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridin-5-OL: Lacks the fluorine atom

Uniqueness

The presence of both the fluorine atom and the tris(1-methylethyl)silyl group in 1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- imparts unique chemical and biological properties that are not observed in the similar compounds listed above. These modifications can enhance its reactivity, stability, and potential biological activity .

Properties

IUPAC Name

4-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2OSi/c1-10(2)21(11(3)4,12(5)6)19-8-7-13-15(17)14(20)9-18-16(13)19/h7-12,20H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUGYHMHOALEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

sec-Butyllithium (27 mL, 38 mmol; 1.4M in cyclohexane) was added dropwise to 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (5.0 g, 17 mmol; Example 1, Step D) in THF (200 mL) at −78° C., and the reaction was stirred for 30 minutes. (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (9.4 g, 41 mmol) in THF (40 mL) was added rapidly, and the reaction was stirred at −78° C. for 30 minutes. A solution of saturated ammonium chloride (50 mL) was added, and the reaction mixture was allowed to reach room temperature. After one hour, the aqueous phase was extracted with AcOEt, dried over MgSO4 and concentrated to a solid, which was triturated in ether. The solid (most of the camphor side product) was filtered off, and the filtrate was concentrated and purified by reverse phase chromatography (Biotage SP4, C-18 40M+, water/ACN 40/60→0/100, 12 CV) to yield 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (2.6 g, 49% yield) as a paste.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
Quantity
9.4 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

sec-Butyl lithium (8.06 mL, 11.3 mmol, 1.4 M in cyclohexane) was added dropwise to 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.5 g, 5.13 mmol, prepared as described in L′Heureux, et al., Org. Lett., 5(26) p. 5023 (2003)) in THF (100 mL) at −78° C. The reaction was stirred for 30 minutes. (1R)-(−)-(10-camphorsulfonyl)oxaziridine (2.94 g, 12.8 mmol) in THF (10 mL) was added rapidly, and the reaction was stirred at −78° C. for 30 minutes. A solution of saturated ammonium chloride (50 mL) was added, and the reaction mixture was allowed to reach room temperature. After one hour, the aqueous phase was extracted with AcOEt, dried over MgSO4 and concentrated to a solid, which was triturated in ether. The solid (most of the camphor side product) was filtered off, and the filtrate concentrated and purified by chromatography (25M, toluene/AcOEt 95/5) to yield a paste. The paste was triturated with hexanes, and the filtrate was concentrated to dryness to yield 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (820 mg, 51.8% yield) as an oil, which solidified upon standing.
Quantity
8.06 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
(1R)-(−)-(10-camphorsulfonyl)oxaziridine
Quantity
2.94 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-
Reactant of Route 3
Reactant of Route 3
1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-
Reactant of Route 4
1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-
Reactant of Route 5
1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-
Reactant of Route 6
1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-

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